molecular formula C19H24N2O2S B13006183 2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B13006183
M. Wt: 344.5 g/mol
InChI Key: IMKBOMAKAAZAFQ-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid is a thiazole-based compound featuring an azepane (7-membered nitrogen-containing ring) at position 2, a 2,4-dimethylphenyl group at position 4, and an acetic acid moiety at position 3. Thiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O2S/c1-13-7-8-15(14(2)11-13)18-16(12-17(22)23)24-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

IMKBOMAKAAZAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C

Origin of Product

United States

Biological Activity

2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid is a complex organic compound notable for its thiazole and azepane structural components. The molecular formula is C19H24N2O2S, with a molecular weight of approximately 344.47 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Structural Characteristics

The compound features a thiazole ring, known for its diverse biological activities, and an azepane moiety that enhances its pharmacological potential. The presence of the 2,4-dimethylphenyl group contributes to its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant biological activities. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest it may possess similar properties to other thiazole derivatives.

Potential Biological Activities:

  • Antibacterial Activity : Thiazole derivatives are frequently associated with antibacterial effects. This compound's structure suggests it may inhibit bacterial growth.
  • Antifungal Activity : Similar to antibacterial properties, the antifungal potential is also anticipated due to the thiazole component.
  • Anticancer Properties : Initial findings indicate that this compound could interact with cancer cell lines, potentially leading to apoptosis in malignant cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Detailed studies are necessary to elucidate these pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing related compounds and their known biological activities:

Compound Name Structure Features Biological Activity
2-(4-Chlorophenyl)-4-(2,4-dimethylphenyl)thiazol-5-yl acetic acidContains a chlorophenyl groupAntibacterial activity
2-[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acidEthyl and methoxy substitutionsPotential anti-inflammatory properties
4-Methoxy-N-[3-methylbenzothiazol-6-yloxy]benzamideBenzamide derivativeAnticancer activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For example:

  • Cytotoxicity Studies : In vitro evaluations have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa cells. These studies typically employ assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).
    • A study indicated that derivatives similar to the compound demonstrated IC50 values in the micromolar range against cancer cell lines .
  • Apoptosis Induction : Flow cytometry analyses have revealed that some thiazole derivatives can induce apoptosis in cancer cells in a dose-dependent manner . This suggests that this compound may also exhibit similar apoptotic effects.

Scientific Research Applications

Preliminary studies suggest that 2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid exhibits significant biological activities due to its structural components. Notable applications include:

Anticancer Properties

Research indicates that compounds containing thiazole rings often demonstrate anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Compound NameInhibition PercentageCancer Type
Compound A84.19%Leukemia
Compound B72.11%CNS Cancer

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Antibacterial and Antifungal Activities

Thiazole derivatives are also known for their antibacterial and antifungal properties. The unique structure of this compound may enable it to interact with bacterial and fungal targets effectively. Interaction studies are ongoing to elucidate its mechanisms of action against various pathogens .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its therapeutic applications. Current research employs various techniques such as:

  • Binding affinity assays : To determine how well the compound binds to specific biological targets.
  • Cell viability assays : To assess the cytotoxic effects on cancer cell lines.

These studies are essential for establishing the therapeutic potential and safety profile of the compound.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation under standard conditions. For example:

  • Esterification : Reaction with methanol in acidic conditions yields methyl 2-(2-(azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetate. This process typically uses H₂SO₄ or HCl as a catalyst, achieving yields of 75–85%.

  • Amidation : Primary amines react with the acid group in the presence of coupling agents like EDC/HCl and DMAP, forming substituted acetamides (e.g., 27a–c in ).

Reaction Type Reagents/Conditions Products Yield
EsterificationMethanol, H₂SO₄, refluxMethyl 2-(2-(azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetate75–85%
AmidationEDC/HCl, DMAP, THF, RT2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetamide derivatives52–59%

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and cyclization:

  • Electrophilic Aromatic Substitution : Bromination at the 4-position of the thiazole occurs using Br₂ in acetic acid, facilitated by the electron-donating azepane group.

  • Cyclization : Microwave-assisted reactions with thiourea derivatives form fused bicyclic systems, as seen in related thiazole-acetic acid compounds .

Azepane Ring Modifications

The azepane moiety undergoes ring-opening and alkylation:

  • Ring-Opening : Treatment with p-TsOH cleaves the azepane ring, producing linear amines. For example, reaction with 4-bromo-3,5-dimethylphenol yields 4-(4-bromo-3,5-dimethylphenoxy)-2-methylthiazinane-1,1-dioxide derivatives .

  • N-Alkylation : Alkyl halides (e.g., iodomethane) react with the azepane nitrogen in the presence of NaH, forming quaternary ammonium salts .

Solvent-Dependent Reactivity

Reaction outcomes vary with solvent polarity:

  • Polar Solvents (DMF, DMSO) : Enhance nucleophilic substitution at the thiazole’s 2-position.

  • Nonpolar Solvents (Toluene) : Favor azepane ring stability, suppressing side reactions .

Catalytic Reactions

  • Rhodium-Catalyzed Cyclization : Rh₂(OAc)₄ promotes intramolecular aziridination, forming bicyclic intermediates (e.g., 12 in ).

  • Microwave-Assisted Synthesis : Reduces reaction times for esterification (from 12 hours to 30 minutes) and improves yields by 10–15% compared to conventional heating .

Hydrolysis and Stability

  • Acid-Catalyzed Hydrolysis : The acetic acid group resists hydrolysis under mild acidic conditions (pH 3–4) but degrades in concentrated HCl at elevated temperatures .

  • Base-Catalyzed Hydrolysis : Methanolic KOH cleaves ester groups to regenerate the parent carboxylic acid .

Comparative Reactivity with Analogues

The 2,4-dimethylphenyl group enhances steric hindrance, reducing reaction rates compared to unsubstituted phenyl derivatives. For example:

Substituent Reaction Rate (Esterification) Yield
2,4-DimethylphenylModerate75–85%
4-MethoxyphenylFast90–95%
Unsubstituted PhenylIntermediate80–88%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Thiazole Core
  • 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (C₁₁H₉NO₂S, MW 219.26): Lacks the azepane and dimethylphenyl groups. The phenyl group at position 4 confers moderate aromaticity and lower steric hindrance compared to the target compound’s 2,4-dimethylphenyl substituent. Solubility is likely higher due to reduced lipophilicity .
  • GW501516 (Cardarine): Structure: 2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid. Features a trifluoromethylphenyl group (electron-withdrawing) and a methyl-thioether linkage. Higher molecular weight (453.45) and lipophilicity due to the trifluoromethyl group. Known as a potent PPARδ agonist, enhancing fatty acid oxidation .
  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: Combines thiadiazole and triazole rings with a sodium carboxylate group. Exhibits enhanced solubility and strong intermolecular interactions with enzymes, as shown by molecular docking studies .
Role of the Azepane Ring
  • The azepane moiety in the target compound introduces: Increased conformational flexibility compared to smaller rings (e.g., piperidine). Analogues with morpholine or piperazine rings (e.g., compounds in ) show similar flexibility but differ in hydrogen-bonding capacity .

Physicochemical Properties

Solubility and Lipophilicity
Compound Substituents LogP* (Predicted) Solubility (mg/mL)
Target compound Azepane, 2,4-dimethylphenyl ~3.5 <0.1 (estimated)
2-(4-Phenylthiazol-5-yl)acetic acid Phenyl 2.1 ~1.2
GW501516 Trifluoromethylphenyl, methyl 4.8 <0.01
Sodium salt () Sodium carboxylate -1.2 >50 (aqueous)

*LogP values estimated using fragment-based methods.

Spectral Data
  • IR Spectroscopy :

    • The target compound’s acetic acid moiety would show a strong C=O stretch near 1700 cm⁻¹, similar to analogues like GW501516 .
    • Azepane’s N-H stretch (~3300 cm⁻¹) distinguishes it from morpholine derivatives .
  • NMR :

    • The 2,4-dimethylphenyl group would exhibit aromatic protons as a multiplet (δ 6.8–7.2 ppm) and methyl singlets (δ 2.3–2.5 ppm) .

Preparation Methods

Synthesis of the Thiazole Core

  • The thiazole ring is commonly synthesized via Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas.
  • For this compound, the 2,4-dimethylphenyl substituent is introduced through the corresponding α-haloketone precursor bearing the 2,4-dimethylphenyl group.
  • The reaction conditions typically involve refluxing in polar aprotic solvents such as DMF or dioxane under inert atmosphere to ensure high yield and purity.

Attachment of the Acetic Acid Group

  • The acetic acid group at the 5-position is introduced via carboxylation or acylation reactions.
  • One common approach is the reaction of the thiazole intermediate with chloroacetic acid or its derivatives under basic conditions.
  • Alternatively, the use of acid chlorides or anhydrides of acetic acid in the presence of bases like pyridine can facilitate the formation of the acetic acid substituent.
  • The reaction mixture is typically acidified post-reaction to precipitate the product, which is then purified by crystallization.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%)
1 α-Haloketone (2,4-dimethylphenyl-substituted) + thiourea, reflux in ethanol Formation of 2,4-dimethylphenylthiazole core 70–85
2 Thiazole intermediate + azepane, triethylamine, acetonitrile, 60 °C, 6 h Nucleophilic substitution to introduce azepane 65–80
3 Azepane-thiazole intermediate + chloroacetic acid, pyridine, room temp, 12 h Acylation to attach acetic acid group 60–75
4 Acidification with dilute HCl, filtration, crystallization from n-butanol or DMF/water Purification of final product

Analytical and Purification Techniques

  • Crystallization from mixed solvents such as n-butanol or DMF/water is commonly used to purify the final compound.
  • Acidification to pH 3–4 with dilute hydrochloric acid helps precipitate the product.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the yield and purity of each step.
  • Use of anhydrous conditions and inert atmosphere during thiazole ring formation improves product stability.
  • The azepane substitution step benefits from mild heating and base catalysis to enhance nucleophilicity.
  • Acidification and crystallization conditions are optimized to maximize recovery and purity.

Comparative Table of Related Thiazole Acetic Acid Derivatives Synthesis

Compound Key Substituents Synthetic Highlights Reported Yield (%)
2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid Azepane, 2,4-dimethylphenyl Multi-step: thiazole formation, azepane substitution, acetic acid attachment 60–85 overall
2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid Azepane, 4-methoxyphenyl Similar multi-step synthesis with methoxyphenyl precursor Comparable yields
2-(4-(Dimethylphenyl)-4-mesitylthiazol-5-yl)acetic acid Dimethylphenyl, mesityl Multi-step with mesityl substitution, azepane introduction 65–80

Q & A

Q. What is the structural configuration of 2-(2-(azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid, and how does it influence its reactivity?

The compound features a thiazole core substituted with an azepane ring (7-membered saturated nitrogen heterocycle) and a 2,4-dimethylphenyl group. The acetic acid moiety at the 5-position introduces polarity, enhancing solubility for biological assays. The 2,4-dimethylphenyl group may sterically hinder nucleophilic attacks, while the azepane ring’s conformational flexibility could influence binding to biological targets. Structural characterization typically employs 1^1H/13^{13}C NMR, FTIR, and LC-MS to confirm regiochemistry and purity .

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

A stepwise approach is common: (1) Condensation of 2,4-dimethylphenylacetothioamide with α-bromoacetic acid to form the thiazole ring. (2) Nucleophilic substitution of the thiazole’s 2-position with azepane. (3) Hydrolysis or functionalization of the acetic acid group. Key intermediates include the thioamide precursor and the brominated thiazole intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylated species .

Q. How is the compound purified and characterized post-synthesis?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity is assessed via HPLC-DAD (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while 1^1H NMR in DMSO-d6d_6 resolves aromatic and aliphatic proton environments .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce impurities?

A 3-factor DoE (temperature, solvent ratio, reaction time) identifies optimal conditions. For example, increasing temperature (60–80°C) accelerates azepane substitution but risks decomposition. Acetonitrile/water mixtures (4:1 v/v) improve solubility of hydrophobic intermediates. Central composite design (CCD) models predict a yield plateau at 72°C, 18 hours, reducing byproducts like unreacted thioamide (<5%) .

Q. How to resolve contradictions in reported antimicrobial activity across studies?

Discrepancies may arise from assay variations (e.g., broth microdilution vs. disk diffusion) or bacterial strains (Gram-positive vs. Gram-negative). For instance, reports MIC values of 8–32 µg/mL against S. aureus, while notes reduced activity (MIC >64 µg/mL) under high inoculum density. Standardizing protocols (CLSI guidelines) and testing against isogenic mutant libraries (e.g., efflux pump-deficient strains) clarifies resistance mechanisms .

Q. What computational methods predict the compound’s pharmacological targets?

Molecular docking (AutoDock Vina) against PPARγ (PDB: 3KDU) suggests the acetic acid moiety forms hydrogen bonds with Ser289 and His449, while the azepane ring occupies a hydrophobic pocket. MD simulations (100 ns) assess binding stability (RMSD <2 Å). Comparative studies with GW501516 ( ), a PPARδ agonist, highlight structural similarities but divergent binding affinities due to the 2,4-dimethylphenyl group .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

Plasma stability assays (37°C, pH 7.4) reveal rapid esterase-mediated hydrolysis of the acetic acid group (t₁/₂ = 45 min). Prodrug strategies, such as methyl esterification ( ), extend half-life to >3 hours. LC-MS/MS quantifies metabolites like the free acid and glucuronide conjugates in rat plasma .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives?

Chiral HPLC (Chiralpak IA column, heptane/ethanol) separates enantiomers of analogs with asymmetric centers. Circular dichroism (CD) confirms absolute configuration by comparing experimental spectra with DFT-simulated data. X-ray crystallography () validates the thiazole ring’s planarity and substituent orientations .

Q. How to assess the compound’s potential for off-target effects in kinase inhibition assays?

Broad-spectrum kinase profiling (Eurofins KinaseProfiler) at 10 µM identifies inhibition of JAK2 (IC₅₀ = 1.2 µM) and CDK2 (IC₅₀ = 4.7 µM). Counter-screening with ATP-competitive inhibitors (staurosporine) distinguishes allosteric vs. active-site binding. Dose-response curves (0.1–100 µM) quantify selectivity ratios .

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS applications?

LogP calculations (ALOGPS) indicate moderate lipophilicity (LogP = 2.8). Structural modifications, such as replacing the acetic acid with a tertiary amide ( ), enhance passive diffusion (PAMPA-BBB permeability >5 × 10⁻⁶ cm/s). In situ rat brain perfusion confirms 2.5-fold higher uptake compared to the parent compound .

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